2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone
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Overview
Description
2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone is a fluorinated organic compound with the molecular formula C9H4F6O. It is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Safety and Hazards
The compound is classified as a flammable liquid (Flam. Liq. 3), skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Mode of Action
It has been used in the synthesis of new fluorinated polymers, suggesting that it may interact with other molecules to form complex structures .
Biochemical Pathways
Its role in the synthesis of fluorinated polymers suggests that it may be involved in polymerization reactions .
Pharmacokinetics
Its physical properties, such as its liquid form and density of 1.418 g/mL at 25 °C, may influence its bioavailability .
Result of Action
Its use in the synthesis of fluorinated polymers suggests that it may contribute to the formation of these high molecular weight, thermally stable compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone . For instance, its boiling point is 65-67 °C at 24 mmHg, indicating that it may evaporate under certain conditions . Additionally, it should be stored in a cool, dry place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone can be synthesized through a Grignard reaction involving m-trifluoromethylbromo-benzene and trifluoroacetic acid . This method involves the formation of a Grignard reagent, which then reacts with trifluoroacetic acid to yield the desired product.
Industrial Production Methods
Industrial production of 2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Condensation: It undergoes condensation reactions with biphenyl, terphenyl, and phenyl ether to form new aromatic polymers.
Oxidation: It acts as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Common Reagents and Conditions
Grignard Reagents: Used in reduction reactions to form alcohol derivatives.
Biphenyl and Terphenyl: Used in condensation reactions to form polymers.
Oxidizing Agents: Used in oxidation reactions to form N-oxides.
Major Products
2,2,2-Trifluoro-1-phenylethanol: Formed from reduction reactions.
Aromatic Polymers: Formed from condensation reactions.
N-oxides: Formed from oxidation reactions.
Scientific Research Applications
2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the trifluoromethyl group on the phenyl ring.
4’-(Trifluoromethyl)acetophenone: Similar but with the trifluoromethyl group in a different position on the phenyl ring.
2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone: Another isomer with the trifluoromethyl group in a different position.
Uniqueness
2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone is unique due to the presence of both trifluoromethyl and trifluoroacetyl groups, which impart high thermal stability and reactivity. This makes it particularly valuable in the synthesis of high-performance materials and as a catalyst in various chemical reactions .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQVFSPSGIQSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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